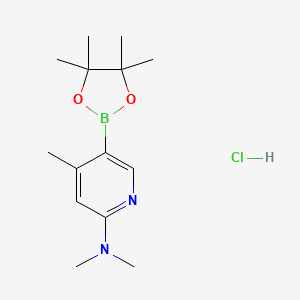![molecular formula C15H20N6O4 B13580951 3-{3-[(6-azidohexyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}piperidine-2,6-dione](/img/structure/B13580951.png)
3-{3-[(6-azidohexyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}piperidine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{3-[(6-azidohexyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}piperidine-2,6-dione is a complex organic compound that features both azido and piperidine functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[(6-azidohexyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}piperidine-2,6-dione typically involves multiple steps. One common approach is the use of azidoalkyl glycosides as intermediates. The preparation of these intermediates often involves the reaction of 6-chlorohexyl derivatives with azide sources under controlled conditions . The final compound is obtained through a series of coupling reactions and purification steps.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as solid-phase peptide synthesis (SPPS) can be employed to facilitate the large-scale production of azido amino acids, which are crucial intermediates in the synthesis of the target compound .
化学反応の分析
Types of Reactions
3-{3-[(6-azidohexyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro derivatives.
Reduction: The azido group can be reduced to form amines.
Substitution: The azido group can participate in nucleophilic substitution reactions to form triazoles through click chemistry.
Common Reagents and Conditions
Common reagents used in these reactions include:
Cu(I) Catalysts: For click chemistry reactions.
Reducing Agents: Such as hydrogen or palladium catalysts for reduction reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products Formed
The major products formed from these reactions include triazoles, amines, and nitro derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
3-{3-[(6-azidohexyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}piperidine-2,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of protein-ligand interactions and as a probe in bioorthogonal chemistry.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the development of new materials and polymers through click chemistry
作用機序
The mechanism of action of 3-{3-[(6-azidohexyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}piperidine-2,6-dione involves its ability to undergo click chemistry reactions, forming stable triazole linkages. These reactions are highly specific and efficient, making the compound valuable in various applications. The azido group acts as a reactive site, allowing for the formation of covalent bonds with alkyne-containing molecules .
類似化合物との比較
Similar Compounds
6-Azidohexyl 2,3,4,6-tetra-O-acetyl-β-d-glucopyranoside: Another azidoalkyl compound used in glycoside synthesis.
Fmoc azido amino acids: Used in peptide synthesis and click chemistry.
Uniqueness
3-{3-[(6-azidohexyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}piperidine-2,6-dione is unique due to its dual functionality, combining both azido and piperidine groups. This dual functionality allows for versatile applications in synthetic and biological chemistry, making it a valuable compound for research and industrial purposes .
特性
分子式 |
C15H20N6O4 |
|---|---|
分子量 |
348.36 g/mol |
IUPAC名 |
3-[3-(6-azidohexylamino)-2,5-dioxopyrrol-1-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C15H20N6O4/c16-20-18-8-4-2-1-3-7-17-10-9-13(23)21(15(10)25)11-5-6-12(22)19-14(11)24/h9,11,17H,1-8H2,(H,19,22,24) |
InChIキー |
GGSNQXDIKUCSDD-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C=C(C2=O)NCCCCCCN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


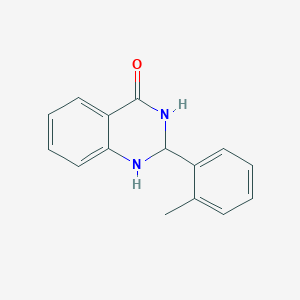
![2-Benzyl-2-azaspiro[3.3]heptan-6-ol](/img/structure/B13580874.png)

![N-cyclopentyl-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B13580890.png)
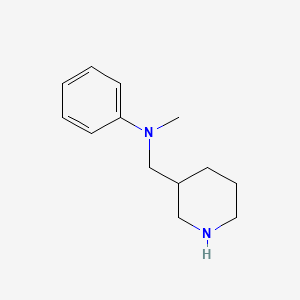
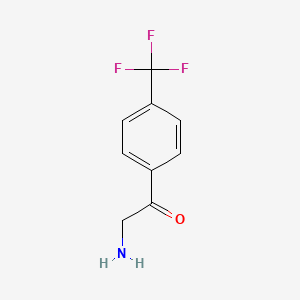
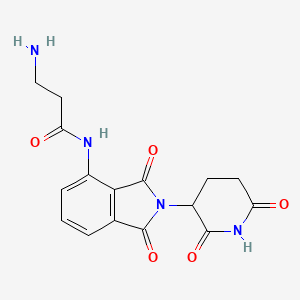



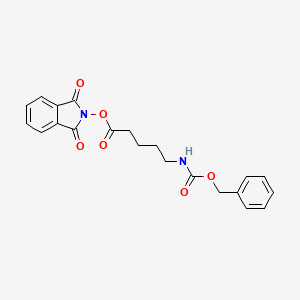
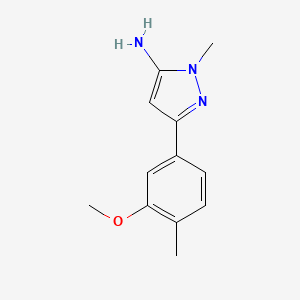
![methyl5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate](/img/structure/B13580948.png)
